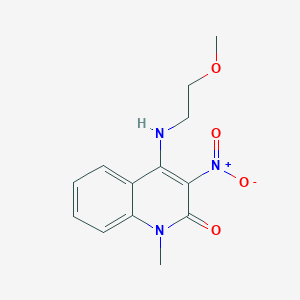

4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Description

4-((2-Methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative characterized by a methoxyethylamino group at position 4 and a methyl group at position 1 of the quinoline core.

Properties

IUPAC Name |

4-(2-methoxyethylamino)-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-15-10-6-4-3-5-9(10)11(14-7-8-20-2)12(13(15)17)16(18)19/h3-6,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUJWKHMGRHUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 1-methylquinolin-2(1H)-one to introduce the nitro group at the 3-position. This is followed by the substitution of the hydrogen at the 4-position with a 2-methoxyethylamino group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxyethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((2-methoxyethyl)amino)-1-methyl-3-aminoquinolin-2(1H)-one.

Scientific Research Applications

4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: The 3-nitro group is common in anticancer and antimicrobial analogs (e.g., compound ), but its position and adjacent substituents modulate potency. For instance, the methoxyethylamino group in the target compound may enhance solubility compared to hydrophobic phenethyl groups in . Hydroxy or acetylated derivatives (e.g., ) are prone to further chemical modifications, whereas the methoxyethylamino group in the target compound may stabilize the molecule against hydrolysis.

Tautomerism and Reactivity: Quinolin-2(1H)-one (target compound) and quinolin-4(1H)-one (e.g., ) tautomers differ in hydrogen-bonding capacity and electronic distribution, affecting interactions with biological targets.

Synthetic Flexibility: The target compound’s 2-methoxyethylamino group can be synthesized via nucleophilic substitution of a halogenated precursor, similar to methods used for 4-hydroxyquinolinones .

Research Implications and Gaps

- Synthetic Challenges: Unlike analogs with hydroxy or acetyl groups, the methoxyethylamino substituent may require protection/deprotection strategies during synthesis.

- Unanswered Questions: No direct data on the target compound’s bioactivity exists in the evidence. Future studies should evaluate its cytotoxicity, solubility, and stability compared to analogs.

Biological Activity

Overview

4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential applications.

| Property | Description |

|---|---|

| IUPAC Name | 4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one |

| CAS Number | Not specified |

| Molecular Formula | C13H16N4O3 |

| Molecular Weight | 276.29 g/mol |

The biological activity of 4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is believed to involve several mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Research has indicated that compounds similar to 4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one have shown promise in inhibiting cancer cell proliferation. For example, a study demonstrated that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism is likely related to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, it is essential to compare it with other quinoline derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminoquinoline | C9H10N2 | Lacks nitro group; primarily studied for antimalarial properties |

| 6-Nitroquinoline | C9H6N2O2 | Contains only one amino group; potential anticancer activity |

| 4-(2-Methoxyethylamino)-1-methylquinolin-2(1H)-one | C13H16N3O3 | Exhibits similar structural features but different biological activity |

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives:

-

Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related compound induced apoptosis in human breast cancer cells through mitochondrial pathways.

"Quinoline derivatives show promise as potent anticancer agents by triggering apoptotic pathways in malignant cells."

-

Antimicrobial Efficacy : Another research article highlighted the effectiveness of similar compounds against multi-drug resistant bacterial strains, suggesting a potential role in combating antibiotic resistance.

"The antimicrobial activity of quinoline derivatives underscores their potential as lead compounds in drug development."

Q & A

Q. What are the standard synthetic routes for preparing 4-((2-methoxyethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one?

The synthesis typically involves sequential functionalization of the quinolinone core. Key steps include:

- Reduction of carbonyl groups using sodium borohydride to introduce hydroxyl groups .

- Bromination at the methyl position with bromine in acetic acid, followed by nucleophilic substitution with 2-methoxyethylamine to introduce the aminoalkyl side chain .

- Nitration at the 3-position using nitric acid/sulfuric acid mixtures under controlled conditions to avoid unwanted cyclization .

Purification is achieved via recrystallization (e.g., DMF/EtOH mixtures), and characterization relies on NMR (δ 6.14 ppm for active methylene protons) and IR spectroscopy (absence of α-pyrone bands at 1765 cm⁻¹ confirms intermediate stability) .

Q. How is the compound characterized to confirm structural integrity?

- 1H/13C NMR : Key signals include the singlet for the methyl group at δ ~2.5 ppm, methoxy protons at δ ~3.3–3.5 ppm, and nitro group-associated deshielding in aromatic regions .

- IR Spectroscopy : Absence of carbonyl stretches (e.g., 1765 cm⁻¹) confirms reduction of intermediates .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 302 for related nitroacetyl derivatives) validate molecular weight .

- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding patterns (e.g., N–H⋯N interactions at 3.94 Å) in crystalline forms .

Q. What in vitro assays are used to evaluate biological activity?

- MTT Assay : Tested against cancer cell lines (e.g., MDA-MB-231) to measure cytotoxicity. IC₅₀ values are calculated using dose-response curves .

- Enzyme Inhibition Studies : For kinase or protease targets, fluorescence-based assays quantify inhibition rates .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the nitro group during synthesis?

The nitro group is sensitive to acidic or reductive conditions. For example:

- Cyclization Risks : Nitration under strongly acidic conditions (HNO₃/H₂SO₄) may trigger unintended cyclization, forming pyrano-quinoline derivatives. Mitigation involves temperature control (<50°C) and short reaction times .

- Reductive Degradation : Sodium borohydride or catalytic hydrogenation can reduce the nitro group to an amine. Alternatives like selective protecting groups (e.g., acetyl) are used during intermediate steps .

Q. What strategies optimize the compound’s solubility and bioavailability?

- Derivatization : Introducing polar groups (e.g., hydroxyls via hydrolysis) or PEG-like chains enhances aqueous solubility .

- Prodrug Design : Esterification of the quinolinone hydroxyl group improves membrane permeability, with enzymatic cleavage in vivo .

- Co-crystallization : Co-formers like succinic acid modify crystal packing to increase dissolution rates .

Q. How does the 2-methoxyethylamino side chain affect receptor binding?

- Molecular Docking : Computational models show the side chain forms hydrogen bonds with residues in kinase ATP-binding pockets (e.g., hydrophobic interactions with Phe80 in EGFR) .

- SAR Studies : Analogues with shorter chains (e.g., ethylamino) exhibit reduced potency, confirming the methoxyethyl group’s role in steric and electronic complementarity .

Q. What are common side reactions during nucleophilic substitution of brominated intermediates?

- Competing Elimination : Base-catalyzed dehydrohalogenation forms quinoline alkenes. Using mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) suppresses this .

- Amine Oxidation : Primary amines may oxidize to nitroso derivatives. Inert atmospheres (N₂/Ar) and chelating agents (EDTA) stabilize the reaction .

Q. How are contradictory bioactivity data resolved across studies?

- Assay Variability : Normalize results using internal standards (e.g., doxorubicin for cytotoxicity) and replicate across cell lines .

- Metabolic Interference : LC-MS/MS analysis detects metabolites (e.g., demethylated derivatives) that may skew activity profiles .

Methodological Considerations

Q. What analytical techniques validate purity for in vivo studies?

Q. How are computational models parameterized for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.